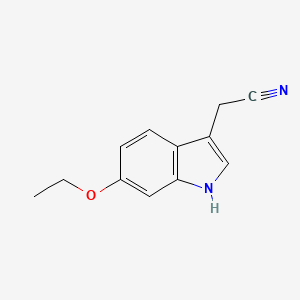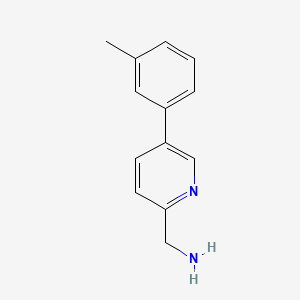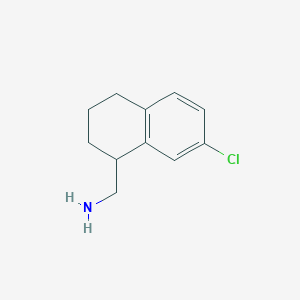![molecular formula C8H8ClN3O B11902492 (4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol](/img/structure/B11902492.png)
(4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlor-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol ist eine heterocyclische Verbindung, die einen Pyrrolo[2,3-d]pyrimidin-Kern aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (4-Chlor-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol umfasst typischerweise mehrere Schritte, ausgehend von kommerziell erhältlichen Vorläufern. Eine übliche Methode beinhaltet die Cyclisierung eines geeigneten Vorläufers, gefolgt von Chlorierung und anschließenden Modifikationen der funktionellen Gruppe. Zum Beispiel könnte die Synthese mit der Herstellung eines Pyrimidin-Zwischenprodukts beginnen, das dann unter kontrollierten Bedingungen einer Chlorierung und Methylierungsreaktion unterzogen wird .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung umfassen oft optimierte Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Diese Verfahren können die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturkontrollen umfassen, um eine effiziente Synthese zu gewährleisten. Der Prozess beinhaltet typischerweise großtechnische Reaktionen mit strengen Qualitätskontrollmaßnahmen, um die Verbindung in Massenmengen zu produzieren, die für weitere Anwendungen geeignet sind .
Analyse Chemischer Reaktionen
Arten von Reaktionen
(4-Chlor-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder Amine umwandeln.
Substitution: Halogensubstitutionsreaktionen sind üblich, wobei das Chloratom durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen oft spezifische Lösungsmittel, Temperaturen und Katalysatoren, um die gewünschten Transformationen zu erreichen .
Hauptsächlich gebildete Produkte
Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von der jeweiligen Reaktionsart und den verwendeten Bedingungen ab. Beispielsweise können Oxidationsreaktionen Aldehyde oder Ketone ergeben, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Derivaten produzieren können .
Wissenschaftliche Forschungsanwendungen
(4-Chlor-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und anticancerogener Eigenschaften.
Medizin: Es dient als Vorläufer bei der Entwicklung von pharmazeutischen Wirkstoffen, insbesondere solchen, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Wirkmechanismus
Der Wirkmechanismus von (4-Chlor-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Verbindung kann spezifische Pfade hemmen oder aktivieren, was zu ihren beobachteten biologischen Wirkungen führt. Beispielsweise könnte es die Aktivität bestimmter Kinasen hemmen und damit die Zellsignalisierung und -proliferation beeinflussen .
Wirkmechanismus
The mechanism of action of (4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For instance, it might inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Chlor-7H-pyrrolo[2,3-d]pyrimidin: Teilt eine ähnliche Kernstruktur, aber es fehlen die Methyl- und Hydroxylgruppen.
2-Chlor-7H-pyrrolo[2,3-d]pyrimidin: Ähnliche Struktur mit einem Chloratom an einer anderen Position.
5-Brom-4-chlor-7-methyl-7H-pyrrolo[2,3-d]pyrimidin: Enthält zusätzlich zu den Chlor- und Methylgruppen ein Bromatom.
Einzigartigkeit
Die Einzigartigkeit von (4-Chlor-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol liegt in seinem spezifischen Substitutionsschema, das ihm einzigartige chemische und biologische Eigenschaften verleiht. Dies macht es zu einer wertvollen Verbindung für die gezielte Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen .
Eigenschaften
Molekularformel |
C8H8ClN3O |
|---|---|
Molekulargewicht |
197.62 g/mol |
IUPAC-Name |
(4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H8ClN3O/c1-4-11-7(9)6-5(3-13)2-10-8(6)12-4/h2,13H,3H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
DAPARLOPCJKUGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=CN2)CO)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylate](/img/structure/B11902424.png)



![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)
![1,7-Diazaspiro[4.4]nonane, 1-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902469.png)
![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)

![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)
![(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride](/img/structure/B11902490.png)


